![molecular formula C8H10ClNO2S2 B5874595 1-[(5-chloro-2-thienyl)sulfonyl]pyrrolidine](/img/structure/B5874595.png)
1-[(5-chloro-2-thienyl)sulfonyl]pyrrolidine
Vue d'ensemble
Description
1-[(5-chloro-2-thienyl)sulfonyl]pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CSP, and it is a white crystalline solid with a molecular formula of C9H11ClNO2S. CSP has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in drug discovery.
Applications De Recherche Scientifique
Stereoselective Behavior in Medicinal Chemistry
1-[(5-chloro-2-thienyl)sulfonyl]pyrrolidine and its analogues have been investigated for their stereoselective behavior, particularly in the context of medicinal chemistry. For example, a study by Carosati et al. (2009) examined a diltiazem analogue, 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, focusing on its function as an L-type calcium channel blocker. This research highlighted the importance of stereochemistry in the development of cardiovascular drugs, providing insights into the cardiac stereoselectivity and vascular stereospecificity of these compounds (Carosati et al., 2009).
Synthesis of Pyrrolidine Derivatives
The synthesis and applications of pyrrolidine derivatives, including those related to this compound, have been a focus of various studies. For instance, Smolobochkin et al. (2017) explored the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols and a related compound, 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine. This method provides a convenient approach for synthesizing pyrrolidine-1-sulfonylarene derivatives, showcasing the versatility and potential applications of these compounds in chemical synthesis (Smolobochkin et al., 2017).
Development of Antineoplastic Agents
In the field of cancer research, the structural and molecular properties of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a potential antineoplastic agent, have been studied. Banerjee et al. (2002) conducted X-ray analysis and molecular orbital methods to understand the compound's crystal structure and molecular conformation, contributing to the development of new cancer treatments (Banerjee et al., 2002).
Antimicrobial Research
Ovonramwen et al. (2021) synthesized a compound similar to this compound, namely 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, and evaluated its antimicrobial properties. Although the study found no activities against the tested organisms, it contributes to the broader understanding of the potential antimicrobial applications of pyrrolidine derivatives (Ovonramwen et al., 2021).
Propriétés
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S2/c9-7-3-4-8(13-7)14(11,12)10-5-1-2-6-10/h3-4H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSMKFARDDXOOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-phenyl-N-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5874513.png)
![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide](/img/structure/B5874514.png)
![8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B5874518.png)
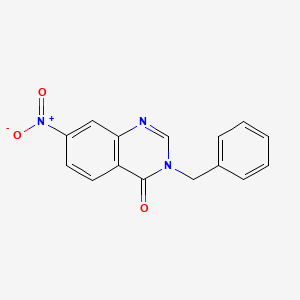
![2-tert-butyl-2-methyl-5-[4-(methylthio)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B5874528.png)
![isobutyl {5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5874536.png)
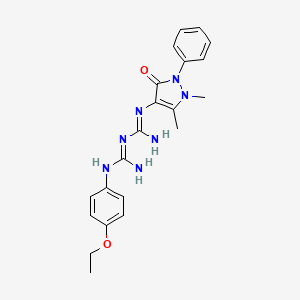
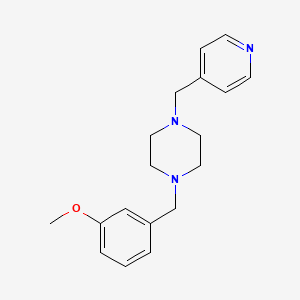
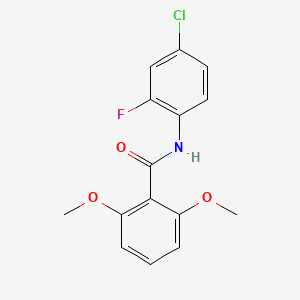
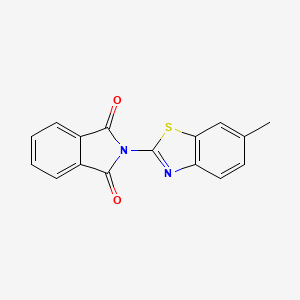

![1-[(4-chloro-2-nitrophenoxy)acetyl]piperidine](/img/structure/B5874574.png)
![N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5874586.png)

